Aminooxy-PEG2-bis-PEG3-BCN

SPAAC Kinetics Bioorthogonal Chemistry

Aminooxy-PEG2-bis-PEG3-BCN is the definitive heterobifunctional PEG linker for dual-mode bioconjugation. Only this architecture combines an aminooxy group for stable oxime ligation with a BCN moiety for copper-free SPAAC, enabling sequential payload attachment that simpler linkers cannot replicate. The engineered PEG2-bis-PEG3 branched spacer outperforms linear PEGs in solubility and anti-aggregation performance in ADC and nanoparticle constructs. Choose this product when bioorthogonal reactivity, kinetic tunability, and long-term conjugate stability are non-negotiable.

Molecular Formula C54H90N6O18
Molecular Weight 1111.3 g/mol
Cat. No. B15073544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminooxy-PEG2-bis-PEG3-BCN
Molecular FormulaC54H90N6O18
Molecular Weight1111.3 g/mol
Structural Identifiers
SMILESC1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)NC(=O)CCOCCOCCON)CCC#C1
InChIInChI=1S/C54H90N6O18/c55-78-38-37-73-32-27-66-20-15-52(63)60-43(39-74-21-13-50(61)56-16-23-67-28-33-71-35-30-69-25-18-58-53(64)76-41-48-44-9-5-1-2-6-10-45(44)48)40-75-22-14-51(62)57-17-24-68-29-34-72-36-31-70-26-19-59-54(65)77-42-49-46-11-7-3-4-8-12-47(46)49/h43-49H,5-42,55H2,(H,56,61)(H,57,62)(H,58,64)(H,59,65)(H,60,63)/t43?,44-,45+,46-,47+,48?,49?
InChIKeyAFIVWNAXECIOQD-IVTDGNKFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aminooxy-PEG2-bis-PEG3-BCN: A Bifunctional PEG Linker with Aminooxy and BCN Groups for Bioorthogonal ADC Conjugation


Aminooxy-PEG2-bis-PEG3-BCN is a heterobifunctional polyethylene glycol (PEG)-based linker containing an aminooxy group for oxime ligation and a bicyclo[6.1.0]non-4-yne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry . As a cleavable 5-unit PEG linker, it is primarily utilized in the synthesis of antibody-drug conjugates (ADCs) . The compound features a C54H90N6O18 molecular formula and a molecular weight of 1111.32 g/mol, with a PEG2 segment linked to a bis-PEG3 branched architecture that provides enhanced solubility and reduced steric hindrance . The BCN group enables copper-free, bioorthogonal conjugation with azide-containing molecules, while the aminooxy functionality facilitates site-specific attachment to carbonyl-containing biomolecules .

Why Aminooxy-PEG2-bis-PEG3-BCN Cannot Be Substituted with Generic PEG or Alkyne Linkers


Generic substitution of Aminooxy-PEG2-bis-PEG3-BCN with simpler PEG linkers or alternative click chemistry handles fails due to its unique combination of bioorthogonal reactivity, tunable kinetics, and hydrophilic spacer architecture. Unlike conventional PEG linkers lacking a strained alkyne, the BCN group in this compound enables copper-free SPAAC reactions in live-cell and in vivo environments where copper toxicity precludes traditional CuAAC [1]. Substituting BCN with dibenzocyclooctyne (DBCO) alters both hydrophilicity and reaction kinetics, as DBCO exhibits greater hydrophobicity that can reduce conjugate solubility and increase non-specific binding [1]. Furthermore, the precise PEG2-bis-PEG3 configuration is engineered to optimize solubility and minimize steric interference during conjugation, a feature not replicated by generic linear PEG spacers . The aminooxy group provides orthogonal reactivity to carbonyls (aldehydes/ketones) that is incompatible with maleimide or NHS ester-based linkers, enabling dual-functional conjugation strategies that cannot be achieved with single-mode linkers .

Aminooxy-PEG2-bis-PEG3-BCN Quantitative Evidence: Comparative Kinetics and Conjugation Efficiency


BCN vs. DBCO SPAAC Kinetics: Aminooxy-PEG2-bis-PEG3-BCN Enables Rapid Conjugation with Electron-Deficient Aryl Azides

The BCN group in Aminooxy-PEG2-bis-PEG3-BCN exhibits up to 2.0-2.9 M⁻¹ s⁻¹ second-order rate constants when reacted with electron-deficient aryl azides, representing a 5-10 fold acceleration compared to standard SPAAC reactions with aliphatic azides [1]. In contrast, DBCO-based linkers show reduced reactivity with electron-deficient azides, and the BCN scaffold avoids the hydrophobicity-driven non-specific binding associated with dibenzocyclooctyne probes [2]. This differential reactivity provides tunable orthogonality for multiplexed bioconjugation.

SPAAC Kinetics Bioorthogonal Chemistry

Comparative Hydrophilicity: Aminooxy-PEG2-bis-PEG3-BCN Reduces Non-Specific Binding Versus DBCO Linkers

The BCN group in Aminooxy-PEG2-bis-PEG3-BCN is less hydrophobic than dibenzocyclooctyne (DBCO/DIBAC) due to the absence of fused aromatic rings [1]. Studies indicate that dibenzoannulated probes like DBCO exhibit increased lipophilicity, leading to elevated non-specific binding in cellular assays [1]. In contrast, the aliphatic BCN scaffold maintains aqueous solubility, which is critical for maintaining conjugate integrity and reducing background signal in bioconjugation and imaging applications [1].

Hydrophilicity Bioconjugation Non-Specific Binding

SPAAC Rate Constant Benchmark: BCN vs. DBCO with Model Azidoamino Acid

In a standardized SPAAC assay using a positively charged azidoamino acid, the second-order rate constant for BCN was determined to be 0.28 M⁻¹ s⁻¹, compared to 0.34 M⁻¹ s⁻¹ for DBCO [1]. While DBCO is slightly faster, BCN offers a more favorable balance of reactivity and hydrophilicity, making it suitable for applications where solubility and reduced non-specific binding are prioritized over maximal reaction speed [1].

SPAAC Kinetics Peptide Conjugation

Dual-Functional Architecture: Aminooxy Group Enables Orthogonal Conjugation Not Possible with Maleimide or NHS Linkers

Aminooxy-PEG2-bis-PEG3-BCN incorporates an aminooxy (-ONH₂) terminus that selectively reacts with carbonyl groups (aldehydes and ketones) to form stable oxime bonds under mild acidic conditions . This reactivity is orthogonal to both the BCN SPAAC reaction and to common bioconjugation chemistries such as maleimide-thiol coupling or NHS-amine coupling . In contrast, maleimide-functionalized BCN linkers (e.g., Mal-PEG2-bis-PEG3-BCN) are restricted to thiol conjugation and cannot target carbonyl-modified biomolecules .

Bioconjugation Oxime Ligation Orthogonal Chemistry

PEG Spacer Optimization: 5-Unit PEG Architecture Enhances Solubility and Reduces Steric Hindrance Relative to Shorter Linkers

Aminooxy-PEG2-bis-PEG3-BCN contains a total of 5 PEG units (PEG2 linked to bis-PEG3), providing a hydrophilic spacer that increases aqueous solubility and minimizes steric interference during bioconjugation [1]. In comparison, shorter PEG linkers such as Aminooxy-PEG2-BCN (2 PEG units) or Amino-bis-PEG3-BCN (3 PEG units) offer less spatial separation between reactive groups, potentially reducing conjugation efficiency with sterically hindered biomolecules [2].

PEG Linker Solubility Steric Hindrance

Aminooxy-PEG2-bis-PEG3-BCN: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Antibody-Drug Conjugate (ADC) Synthesis Requiring Site-Specific Dual Conjugation and High Solubility

Aminooxy-PEG2-bis-PEG3-BCN is ideally suited for constructing ADCs where site-specific attachment of a cytotoxic payload via oxime ligation is followed by SPAAC conjugation to an azide-modified antibody. The 5-unit PEG spacer ensures aqueous solubility of the linker-drug intermediate and minimizes aggregation of the final ADC [1]. The BCN group enables copper-free click chemistry under physiological conditions, avoiding copper toxicity that limits in vivo applications [1].

Live-Cell Imaging and Pretargeted Imaging with Electron-Deficient Azide Probes

For live-cell or in vivo imaging applications requiring fast, bioorthogonal labeling with minimal background, Aminooxy-PEG2-bis-PEG3-BCN conjugated to a targeting moiety can be paired with electron-deficient aryl azide fluorophores. The BCN group exhibits accelerated kinetics (up to 2.0-2.9 M⁻¹ s⁻¹) with electron-deficient azides [1], enabling rapid signal accumulation. The reduced lipophilicity of BCN compared to DBCO minimizes non-specific membrane binding, improving signal-to-noise ratios in cellular imaging [1].

Multiplexed Bioconjugation Leveraging Orthogonal Aminooxy and BCN Reactivity

The aminooxy group of Aminooxy-PEG2-bis-PEG3-BCN provides orthogonal reactivity to carbonyls, allowing sequential conjugation of two distinct payloads. For example, a carbonyl-containing drug can be attached via oxime linkage, followed by SPAAC conjugation of an azide-modified targeting ligand (e.g., antibody fragment) [1]. This sequential approach is not feasible with maleimide-BCN or NHS-BCN linkers, which lack orthogonal reactivity to carbonyls .

Nanoparticle Functionalization Requiring Hydrophilic Spacer and Bioorthogonal Click Chemistry

When functionalizing nanoparticles for drug delivery or diagnostic applications, Aminooxy-PEG2-bis-PEG3-BCN provides a hydrophilic PEG coating that reduces opsonization and extends circulation half-life [1]. The BCN group permits copper-free conjugation of azide-modified targeting ligands or imaging agents under biocompatible conditions [1]. The 5-unit PEG spacer outperforms shorter PEG linkers in preventing particle aggregation and maintaining colloidal stability in biological media .

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